molecular formula C11H10N2O3 B8219984 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B8219984
M. Wt: 218.21 g/mol
InChI Key: YDDHCUPFCSOJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a benzoic acid moiety.

Chemical Reactions Analysis

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-5-3-4-6-8(7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDHCUPFCSOJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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